molecular formula C18H27ClN2O2 B1403770 tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride CAS No. 1279861-05-0

tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride

Cat. No. B1403770
M. Wt: 338.9 g/mol
InChI Key: METJFARVWZURFS-UHFFFAOYSA-N
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Description

Tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques : The compound has been involved in various synthesis techniques. For instance, Liu et al. (2006) discussed a high-yielding synthesis of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group in the Pictet–Spengler reaction (Liu, Jian, et al., 2006).

  • Chemical Transformations : Moskalenko and Boev (2014) described the reaction of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with various reagents, highlighting the chemical transformations and reactions that this compound can undergo (Moskalenko, A. I., & Boev, V., 2014).

  • Visible-Light Catalysis in Synthesis : Jiang et al. (2017) explored the use of visible-light catalysis in the domino oxidative 1,3-dipolar cycloaddition reaction of tert-butyl 2-(3,4-dihydroisoquinolin-2-yl)acetate, demonstrating the potential of this compound in light-catalyzed synthetic processes (Jiang, Yanhong, et al., 2017).

  • Crystal Structure Analysis : Studies on the crystal structure of related compounds, such as the work by Akkurt et al. (2010) on 3′-(4-methoxyphenyl)-2-phenyl-4′-(4-ethoxyphenyl)-1,2-dihydro-4H,4′H-spiro[isoquinoline-3,5′-isoxazol]-4-one, offer insights into the structural aspects of similar spiro compounds (Akkurt, M., et al., 2010).

  • Spirocyclic Oxindole Analogue Synthesis : Teng et al. (2006) described a synthesis approach for spirocyclic oxindole analogues using tert-butoxycarbonyl-protected intermediates, highlighting the relevance of tert-butyl compounds in the synthesis of complex molecules (Teng, Dawei, et al., 2006).

properties

IUPAC Name

tert-butyl spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)13-19-12-14-6-4-5-7-15(14)18;/h4-7,19H,8-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METJFARVWZURFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride
Reactant of Route 3
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride
Reactant of Route 4
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride
Reactant of Route 5
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride
Reactant of Route 6
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride

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